molecular formula C22H25N3O2 B2770308 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-51-6

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2770308
CAS No.: 899727-51-6
M. Wt: 363.461
InChI Key: KSDCDKPXHAXVHI-UHFFFAOYSA-N
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Description

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Biological Activity

The compound 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol (CAS Number: 899727-73-2) belongs to a class of spirocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of 379.5 g/mol. The structure features a complex spirocyclic arrangement that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
CAS Number899727-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives of isatin have shown significant antibacterial and antifungal activities. Research indicates that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study focused on the synthesis and antimicrobial evaluation of spirocyclic compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Compounds containing the pyrazolo[1,5-c]oxazine framework have been investigated for their anticancer properties. These compounds are thought to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

In vitro studies have shown that certain derivatives can effectively inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanism often involves interaction with specific cellular receptors or enzymes critical for tumor growth .

Neuroprotective Effects

The structural features of this compound suggest possible neuroprotective effects. Some studies on related compounds indicate they may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various isatin derivatives, it was found that one derivative exhibited greater antimicrobial activity than standard antibiotics at lower concentrations. This highlights the potential for developing new antimicrobial agents based on the structural framework of spirocyclic compounds .

Study 2: Anticancer Activity

A series of spirocyclic compounds were tested against multiple cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Properties

IUPAC Name

2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-24-13-11-22(12-14-24)25-19(17-8-4-6-10-21(17)27-22)15-18(23-25)16-7-3-5-9-20(16)26/h3-10,19,26H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDCDKPXHAXVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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